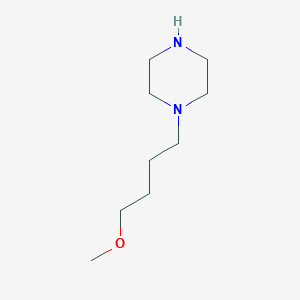

1-(4-Methoxybutyl)piperazine

Overview

Description

1-(4-Methoxybutyl)piperazine (4-MBP) is a cyclic amine compound with a molecular formula of C7H15N. It is a derivative of piperazine and is used in a variety of applications, including pharmaceuticals, agrochemicals, and chemical synthesis. 4-MBP has been studied for its potential therapeutic effects, as well as its ability to act as a ligand for various proteins.

Scientific Research Applications

Life Science Research

1-(4-Methoxybutyl)piperazine is utilized in life science research for its potential as a building block in the synthesis of various bioactive molecules. Its properties make it suitable for creating compounds with potential pharmacological activities .

Material Science

In material science, this compound finds application in the development of new materials with unique properties, such as polymers or coatings that require specific molecular structures for enhanced performance .

Chemical Synthesis

This piperazine derivative is a valuable intermediate in chemical synthesis. It is used to construct complex molecules, particularly in the pharmaceutical industry, where it can be a precursor for active pharmaceutical ingredients .

Chromatography

In chromatography, 1-(4-Methoxybutyl)piperazine can be used as a standard or a reagent in the qualitative and quantitative analysis of various substances, aiding in the separation and identification of chemical compounds .

Analytical Science

Analytical science benefits from 1-(4-Methoxybutyl)piperazine in the development of analytical methods. It serves as a reference compound in methods like spectrophotometry, mass spectrometry, and others to ensure accuracy and precision in measurements .

Biopharma Production

The compound is involved in biopharma production, where it may be used in the synthesis of drugs or as a part of the formulation process. Its role in creating new therapeutic agents is significant due to its versatile chemical structure .

Mechanism of Action

Target of Action

1-(4-Methoxybutyl)piperazine is a derivative of the compound piperazine . Piperazine is known to be a GABA receptor agonist . GABA receptors are primarily responsible for mediating inhibitory neurotransmission in the central nervous system.

Mode of Action

As a GABA receptor agonist, piperazine and its derivatives, including 1-(4-Methoxybutyl)piperazine, bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Result of Action

Based on its mode of action, it can be inferred that the compound may cause hyperpolarization of nerve endings, leading to flaccid paralysis of the worm .

properties

IUPAC Name |

1-(4-methoxybutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHJBWDIITPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371556 | |

| Record name | 1-(4-methoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybutyl)piperazine | |

CAS RN |

496808-02-7 | |

| Record name | 1-(4-methoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)

![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)

![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)